molecular formula C5H10N2O2 B13785902 Acetamide, N-nitroso-N-propyl- CAS No. 67809-15-8

Acetamide, N-nitroso-N-propyl-

Katalognummer: B13785902
CAS-Nummer: 67809-15-8
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: PPGQNFVRUSFPKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-nitroso-N-propyl- is an organic compound with the molecular formula C5H10N2O2. It is a member of the N-nitroso compounds, which are known for their potential mutagenic and carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-nitroso-N-propyl- typically involves the nitrosation of N-propylacetamide. This can be achieved by reacting N-propylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to control the formation of the desired product and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-nitroso-N-propyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-nitroso-N-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-nitroso-N-propyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other N-nitroso compounds.

    Biology: Studies on its mutagenic and carcinogenic properties help in understanding the mechanisms of cancer development.

    Medicine: Research on its biological effects contributes to the development of cancer prevention strategies.

    Industry: It is used in the production of certain pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Acetamide, N-nitroso-N-propyl- involves the formation of DNA adducts, which can lead to mutations and cancer. The nitroso group is highly reactive and can interact with nucleophilic sites in DNA, causing alkylation and subsequent genetic mutations. This compound primarily targets guanine bases in DNA, leading to the formation of O6-alkylguanine adducts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Uniqueness

Acetamide, N-nitroso-N-propyl- is unique due to its specific alkyl chain length and the presence of both acetamide and nitroso functional groups. This combination of features influences its reactivity and biological effects, distinguishing it from other N-nitroso compounds.

Eigenschaften

CAS-Nummer

67809-15-8

Molekularformel

C5H10N2O2

Molekulargewicht

130.15 g/mol

IUPAC-Name

N-nitroso-N-propylacetamide

InChI

InChI=1S/C5H10N2O2/c1-3-4-7(6-9)5(2)8/h3-4H2,1-2H3

InChI-Schlüssel

PPGQNFVRUSFPKG-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C(=O)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.